2,4-Bis(propan-2-yl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(propan-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, chemical biology, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(propan-2-yl)pyrimidine-5-carboxylic acid typically involves the formation of the pyrimidine ring followed by the introduction of the carboxylic acid group. One common method involves the reaction of appropriate precursors under controlled conditions to form the desired pyrimidine derivative. For example, a Diels–Alder reaction between a key intermediate and a suitable dienophile can lead to the formation of the pyrimidine ring, which is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(propan-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms with different functional groups.
Scientific Research Applications
2,4-Bis(propan-2-yl)pyrimidine-5-carboxylic acid has several scientific research applications, including:
Biology: It is studied for its potential anti-fibrotic, antimicrobial, antiviral, and antitumor activities.
Medicine: The compound is explored for its potential use in developing new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Bis(propan-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the expression of certain proteins or enzymes involved in disease processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
2,4-Bis(propan-2-yl)pyrimidine-5-carboxylic acid can be compared with other similar pyrimidine derivatives, such as:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also exhibit a wide range of pharmacological activities and are used in medicinal chemistry.
2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl) carboxamides: These derivatives are known for their anti-inflammatory activities.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other pyrimidine derivatives.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2,4-di(propan-2-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-6(2)9-8(11(14)15)5-12-10(13-9)7(3)4/h5-7H,1-4H3,(H,14,15) |
InChI Key |
BMZDRJCIHZOARQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC=C1C(=O)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.